Cas no 58750-87-1 (1,5-diphenyl-3-pyridin-4-ylpentane-1,5-dione)
58750-87-1 structure
Product Name:1,5-diphenyl-3-pyridin-4-ylpentane-1,5-dione
Numero CAS:58750-87-1
MF:C14H15NO3S
MW:277.338802576065
CID:1614180
PubChem ID:247214
Update Time:2025-04-21
1,5-diphenyl-3-pyridin-4-ylpentane-1,5-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,5-diphenyl-3-pyridin-4-ylpentane-1,5-dione
- MLS002152974
- AC1LGIE9
- Bionet2_001094
- N-(3-methoxyphenyl)-4-methylbenzenesulfonamide
- MLS000106019
- HMS1367B16
- SMR000102991
- 3-p-Toluolsulfamino-phenol-methylaether
- N-(3-methoxyphenyl)-p-toluenesulfonamide
- Toluol-4-sulfonsaeure-m-anisidid
- toluene-4-sulfonic acid m-anisidide
- N-tosyl-m-anisidine
- N-(3-methoxyphenyl)-phenylacetamide
- N-tosyl-3-anisidine
- Oprea1_111811
- CTK1G5800
- N-tosyl-3-anisidine;toluene-4-sulfonic acid m-anisidide;N-(3-methoxyphenyl)-p-toluenesulfonamide;N-tosyl-m-anisidine;Toluol-4-sulfonsaeure-m-anisidid;N-(3-methoxyphenyl)-phenylacetamide;3-p-Toluolsulfamino-phenol-methylaether;N-(3-methoxyphenyl)-4-methylbenzenesulfonamide;
- DTXSID00974272
- 58750-87-1
- NSC-61580
- ghl.PD_Mitscher_leg0.1232
- N-(3-Methoxyphenyl)-4-methylbenzene-1-sulfonamide
- NCIOpen2_002853
- Oprea1_280019
- AKOS002963380
- HS-3243
- n-(3-methoxy-phenyl)-4-methyl-benzenesulfonamide
- NSC61580
-
- Inchi: 1S/C14H15NO3S/c1-11-6-8-14(9-7-11)19(16,17)15-12-4-3-5-13(10-12)18-2/h3-10,15H,1-2H3
- Chiave InChI: XOUNLRMUWHWJGH-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC(C)=CC=1)(NC1C=CC=C(C=1)OC)(=O)=O
Proprietà calcolate
- Massa esatta: 277.07700
- Massa monoisotopica: 277.077264
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 19
- Conta legami ruotabili: 4
- Complessità: 369
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 63.8
Proprietà sperimentali
- Densità: 1.267
- Punto di ebollizione: 423°C at 760 mmHg
- Punto di infiammabilità: 209.6°C
- Indice di rifrazione: 1.6
- PSA: 63.78000
- LogP: 3.95820
1,5-diphenyl-3-pyridin-4-ylpentane-1,5-dione Letteratura correlata
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
58750-87-1 (1,5-diphenyl-3-pyridin-4-ylpentane-1,5-dione) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso